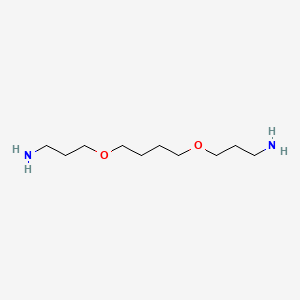
1,4-Bis(3-aminopropoxy)butane
Cat. No. B1214105
Key on ui cas rn:
7300-34-7
M. Wt: 204.31 g/mol
InChI Key: YOOSAIJKYCBPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04655836
Procedure details


1,7-diamino-3,5dioxaheptane; 1,10-diamino-4,7-dioxadecane; 1,10-diamino-4,7-dioxa-5-methyldecane; 1,11-diamino-4,9-dioxaundecane; 1,11-diamino-4,8-dioxa-5-methylundecane; 1,11-diamino-4,8-dioxa- 5,6-dimetyl-7-propyonylundecane; 1,14-diamino-4,7,10-trioxatetradecane, 1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane; 1,16-diamino-4,7,10,13-tetraoxahexadecane; 1,20-diamino-4,17-dioxaeicosane; and especially 1,12-diamino-4,9-dioxadodecane, 1,14-diamino-4,11-dioxatetradecane, 1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane, and 1,11-diamino-6,6-dimethyl-4,8-dioxaundecane and the compounds specificed in formulas (b) and (c) wherein m is 2 to 14 and k is 7 to 11, respectively.


Name
1,14-diamino-4,11-dioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

[Compound]
Name
1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven


[Compound]
Name
1,10-diamino-4,7-dioxa-5-methyldecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Name
1,11-diamino-4,9-dioxaundecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

[Compound]
Name
1,11-diamino-4,8-dioxa-5-methylundecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Name
1,14-diamino-4,7,10-trioxatetradecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

[Compound]
Name
1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen

Name
1,20-diamino-4,17-dioxaeicosane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers


|
REACTION_CXSMILES
|
NCCO[CH2:5][O:6][CH2:7][CH2:8]N.[NH2:10][CH2:11][CH2:12]COCCOCCCN.[NH2:22][CH2:23]CCOCCCCOCCN.NCCCOCCOCCOCCCCN.NCCCOCCOCCOCCOCCCN.NCCCOCCCCCCCCCCCCOCCCN.NCCCOCCCCOCCCN.NCCCOCCCCCCOCCCN.NCCCOCC(C)(C)COCCCN>>[NH2:22][CH2:23][CH2:8][CH2:7][O:6][CH2:5][CH2:12][CH2:11][NH2:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCOCOCCN
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCOCCCCOCCCN
|
Step Three
|
Name
|
1,14-diamino-4,11-dioxatetradecane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCOCCCCCCOCCCN
|
Step Four
[Compound]
|
Name
|
1,14-diamino-6,6,8(6,8,8)-trimethyl-4,11-dioxatetradecane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCOCC(COCCCN)(C)C
|
Step Six
[Compound]
|
Name
|
( b )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
[Compound]
|
Name
|
( c )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCOCCOCCCN
|
Step Nine
[Compound]
|
Name
|
1,10-diamino-4,7-dioxa-5-methyldecane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Ten
|
Name
|
1,11-diamino-4,9-dioxaundecane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCOCCCCOCCN
|
Step Eleven
[Compound]
|
Name
|
1,11-diamino-4,8-dioxa-5-methylundecane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Twelve
|
Name
|
1,14-diamino-4,7,10-trioxatetradecane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCOCCOCCOCCCCN
|
Step Thirteen
[Compound]
|
Name
|
1,13-diamino-4,7,10-trioxa-5,8-dimethyltridecane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Fourteen
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCOCCOCCOCCOCCCN
|
Step Fifteen
|
Name
|
1,20-diamino-4,17-dioxaeicosane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCCCOCCCCCCCCCCCCOCCCN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NCCCOCCCN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
